

# Application Notes and Protocols for Solution-Processed Antimony(III) Iodide in Optoelectronics

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## Compound of Interest

Compound Name: Antimony(III) iodide

Cat. No.: B1197476

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## Introduction

**Antimony(III) iodide** ( $\text{SbI}_3$ ) is a compelling semiconductor material for optoelectronic applications, emerging as a less toxic and more stable alternative to lead-based perovskites.<sup>[1]</sup><sup>[2]</sup> Its favorable optoelectronic properties, including a suitable bandgap and high absorption coefficient, make it a candidate for next-generation solar cells and photodetectors.<sup>[3]</sup><sup>[4]</sup> This document provides detailed application notes and experimental protocols for the fabrication and characterization of solution-processed  $\text{SbI}_3$ -based optoelectronic devices. The methodologies outlined are designed to be accessible to researchers in materials science, chemistry, and engineering.

## Optoelectronic Applications and Performance

Solution-processed  $\text{SbI}_3$  has been primarily investigated for its potential in photovoltaic and photodetection applications. While research into pure  $\text{SbI}_3$  devices is still developing, related antimony chalcogenides and doped materials have shown promising results, indicating the potential of the  $\text{SbI}_3$  material system.

## Photovoltaics

SbI<sub>3</sub> is a key component in the fabrication of several promising lead-free perovskite-inspired solar cells. Although data for pure SbI<sub>3</sub> absorber layers is limited, its incorporation into materials like antimony seleniodide (SbSeI) and cesium antimony iodide (Cs<sub>3</sub>Sb<sub>2</sub>I<sub>9</sub>) has yielded encouraging efficiencies. These devices leverage the favorable electronic and optical properties of the antimony iodide framework.

## Photodetectors

SbI<sub>3</sub> thin films and nanosheets have been successfully utilized in the fabrication of photodetectors. These devices exhibit good responsivity and detectivity, particularly in the visible and near-UV regions of the electromagnetic spectrum, consistent with the material's bandgap of approximately 2.1-2.3 eV.[\[1\]](#)

## Light-Emitting Diodes (LEDs)

The application of solution-processed SbI<sub>3</sub> in light-emitting diodes is a nascent field of research with limited available data. However, the development of quantum dots from related non-toxic materials, such as I-III-VI compounds, suggests a potential pathway for exploring the electroluminescent properties of SbI<sub>3</sub> quantum dots in future lighting and display technologies.[\[5\]](#)[\[6\]](#)

## Data Presentation

The following tables summarize the performance of solution-processed antimony-based optoelectronic devices reported in the literature.

Table 1: Performance of Antimony-Based Solar Cells

Absorber Material	Device Architecture	Voc (V)	Jsc (mA/cm <sup>2</sup> )	Fill Factor (%)	PCE (%)	Reference
SbSeI	FTO/BL/m p- TiO <sub>2</sub> /SbSeI /HTL/Au	0.473	14.8	58.7	4.1	[7][8]
Cs <sub>3</sub> Sb <sub>2</sub> I <sub>9</sub> (2D)	FTO/TiO <sub>2</sub> / Cs <sub>3</sub> Sb <sub>2</sub> I <sub>9</sub> /s piro- OMeTAD/A u	-	-	-	1.2	[9]
Cs <sub>3</sub> - xFaxSb <sub>2</sub> I <sub>9</sub>	FTO/TiO <sub>2</sub> / Cs <sub>3</sub> - xFaxSb <sub>2</sub> I <sub>9</sub> / spiro- OMeTAD/A u	-	-	-	2.3	[9]

Note: Voc = Open-circuit voltage, Jsc = Short-circuit current density, PCE = Power conversion efficiency. Data for pure SbI<sub>3</sub> solar cells is not yet widely available.

Table 2: Performance of Antimony-Based Photodetectors

Active Material	Device Structure	Responsivity (A/W)	Detectivity (Jones)	Wavelength (nm)	Reference
SbI <sub>3</sub> Nanosheets	Not specified	1.55	8.4 x 10 <sup>10</sup>	405	[1]

## Experimental Protocols

The following are detailed protocols for the fabrication of solution-processed SbI<sub>3</sub>-based optoelectronic devices.

## Protocol 1: Fabrication of an SbI<sub>3</sub> Thin-Film Photodetector

This protocol is adapted from methodologies for similar metal halide photodetectors and is intended to provide a robust starting point for the fabrication of SbI<sub>3</sub>-based devices.

- 1. Substrate Cleaning:**
  - a. Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
  - b. Dry the substrates with a stream of nitrogen gas.
  - c. Treat the substrates with UV-Ozone for 20 minutes immediately before use to ensure a hydrophilic surface.
- 2. Precursor Solution Preparation:**
  - a. Prepare a 0.5 M precursor solution of SbI<sub>3</sub> by dissolving **Antimony(III) iodide** powder in N,N-Dimethylformamide (DMF).
  - b. Stir the solution at 60°C for at least 4 hours in an inert atmosphere (e.g., a nitrogen-filled glovebox) to ensure complete dissolution.
  - c. Before use, filter the solution through a 0.45 µm PTFE syringe filter.
- 3. SbI<sub>3</sub> Thin-Film Deposition:**
  - a. Transfer the cleaned substrates into a nitrogen-filled glovebox.
  - b. Dispense approximately 100 µL of the SbI<sub>3</sub> precursor solution onto the center of the substrate.
  - c. Spin-coat the solution at 3000 rpm for 30 seconds.
  - d. Anneal the substrate on a hotplate at 150°C for 10 minutes.
- 4. Electrode Deposition:**
  - a. Using a shadow mask, thermally evaporate 80-100 nm of gold (Au) or silver (Ag) to define the top electrodes. The deposition rate should be maintained at approximately 0.1-0.2 Å/s.
- 5. Device Characterization:**
  - a. Structural and Morphological Characterization:
    - i. X-Ray Diffraction (XRD): To confirm the crystalline phase of the SbI<sub>3</sub> film.
    - ii. Scanning Electron Microscopy (SEM): To visualize the surface morphology and film uniformity.
  - b. Optical Characterization:
    - i. UV-Vis Spectroscopy: To determine the absorption spectrum and estimate the bandgap of the SbI<sub>3</sub> film.
    - ii. Photoluminescence (PL) Spectroscopy: To investigate the emissive properties and defect states.
  - c. Electrical and Optoelectronic Characterization:
    - i. Current-Voltage (I-V) Measurements: Measure the I-V characteristics in the dark and under illumination using a solar simulator or a calibrated light source to determine the photoresponse.
    - ii. Responsivity and Detectivity Measurement: Calculate the responsivity and detectivity from the I-V data and the incident light power.

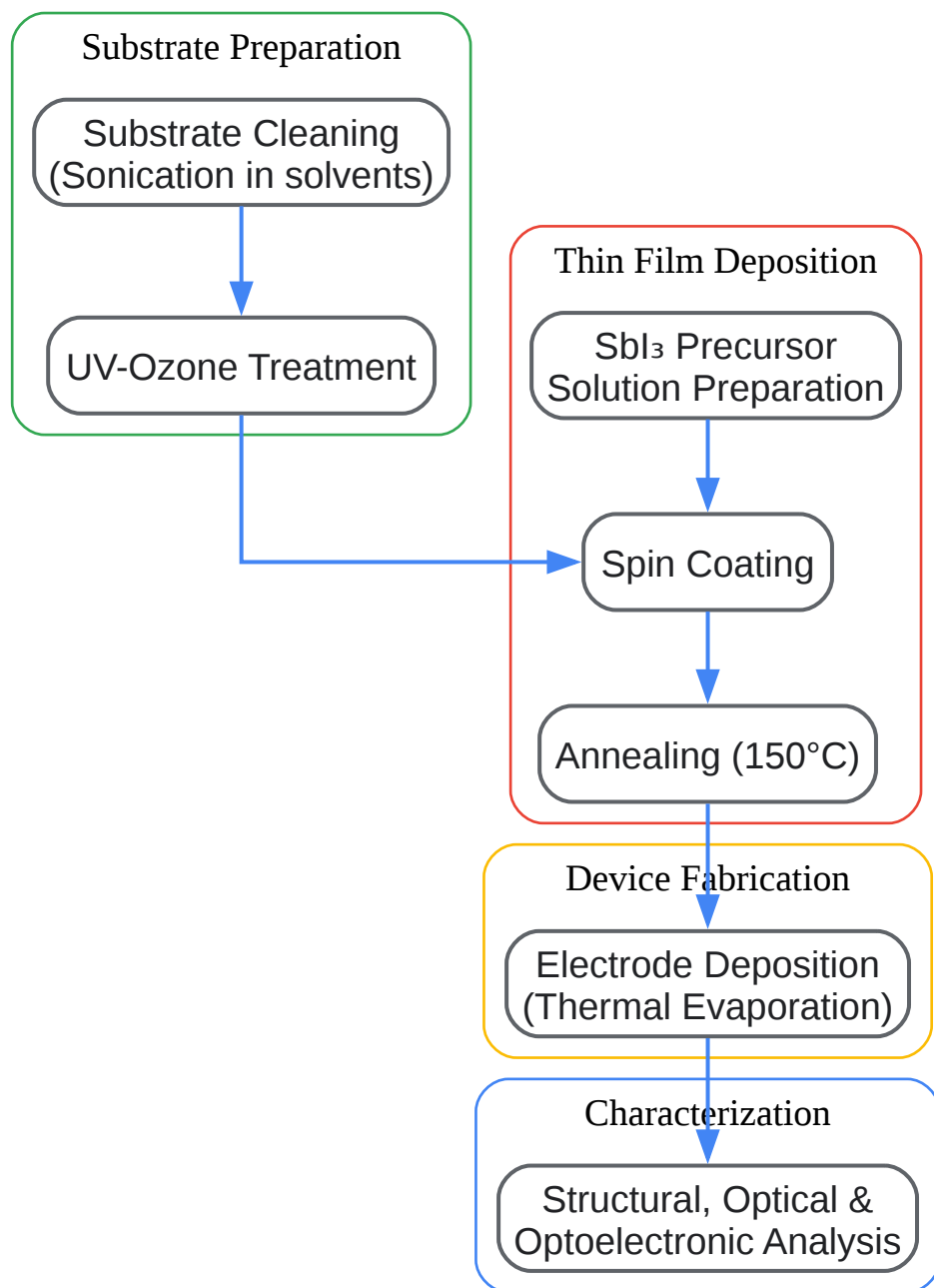
## Protocol 2: Fabrication of an SbI<sub>3</sub>-based Planar Heterojunction Solar Cell

This protocol provides a general framework for the fabrication of a planar heterojunction solar cell using an SbI<sub>3</sub>-based absorber layer. The specific electron and hole transport layers can be varied to optimize device performance.

1. Substrate Preparation: a. Follow the substrate cleaning procedure outlined in Protocol 1.
2. Electron Transport Layer (ETL) Deposition: a. Deposit a compact TiO<sub>2</sub> (c-TiO<sub>2</sub>) layer on the FTO substrate. This can be achieved by spin-coating a titanium diisopropoxide bis(acetylacetonate) solution in isopropanol and annealing at 500°C for 30 minutes.
3. SbI<sub>3</sub>-based Absorber Layer Deposition: a. Prepare the SbI<sub>3</sub> precursor solution as described in Protocol 1. For mixed-halide or doped variants, the corresponding salts can be added to the precursor solution. b. Spin-coat the SbI<sub>3</sub>-based precursor solution onto the ETL-coated substrate. A two-step spin-coating process (e.g., 1000 rpm for 10 s followed by 4000 rpm for 30 s) can be employed to achieve uniform films. c. Anneal the film at a temperature between 100°C and 150°C for 10-15 minutes.
4. Hole Transport Layer (HTL) Deposition: a. Prepare a solution of a suitable HTL, such as Spiro-OMeTAD, in chlorobenzene with additives like 4-tert-butylpyridine and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI). b. Spin-coat the HTL solution onto the SbI<sub>3</sub>-based layer at approximately 4000 rpm for 20 seconds.
5. Metal Contact Deposition: a. Thermally evaporate 80-100 nm of gold (Au) or silver (Ag) as the back contact through a shadow mask.
6. Device Characterization: a. Current Density-Voltage (J-V) Measurement: Measure the J-V characteristics under simulated AM1.5G illumination (100 mW/cm<sup>2</sup>) to determine the open-circuit voltage (V<sub>oc</sub>), short-circuit current density (J<sub>sc</sub>), fill factor (FF), and power conversion efficiency (PCE). b. External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the device's spectral response. c. Stability Testing: Evaluate the device stability under continuous illumination and in different environmental conditions (e.g., humidity, air).

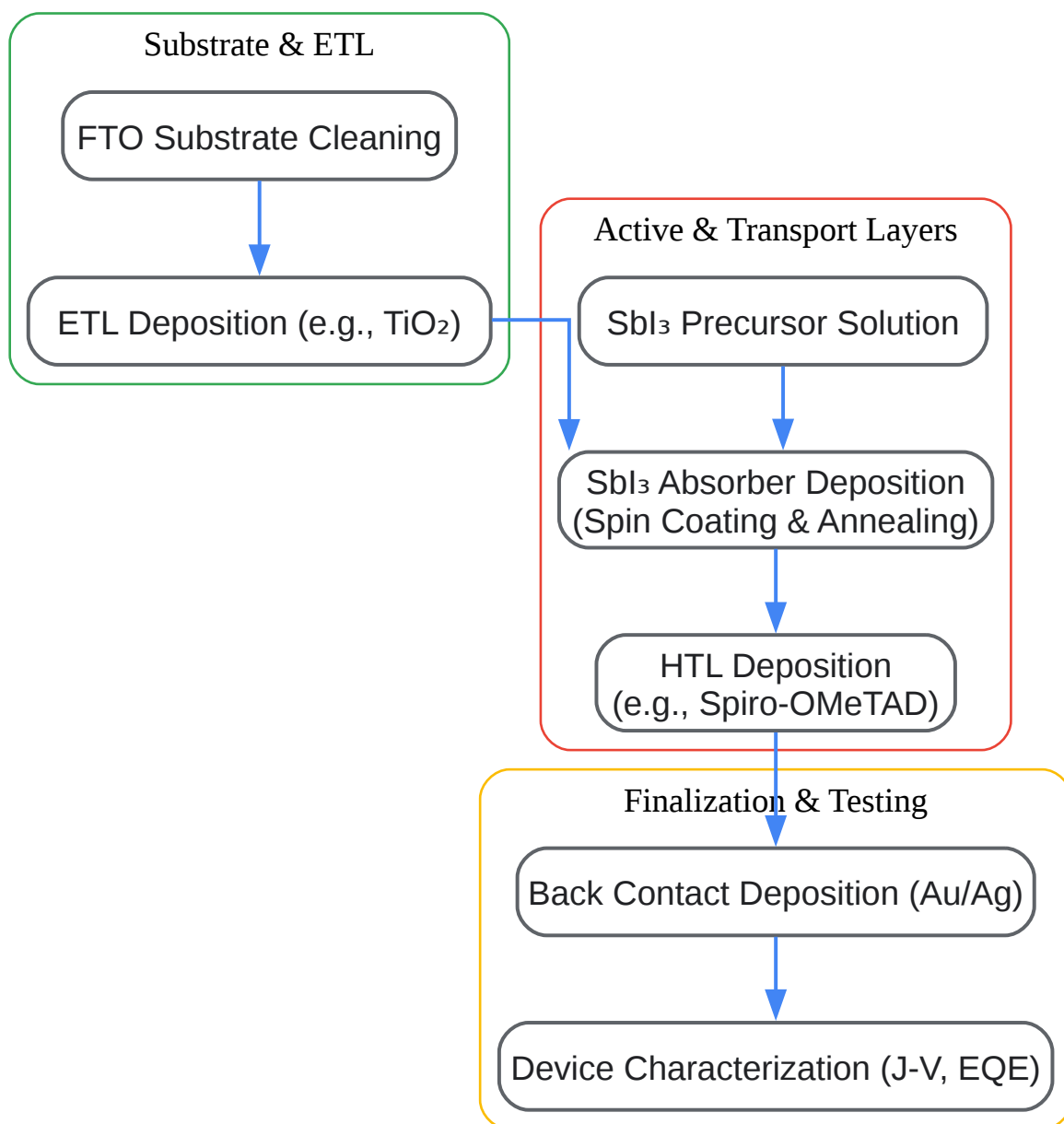
## Mandatory Visualizations

## Experimental Workflow Diagrams



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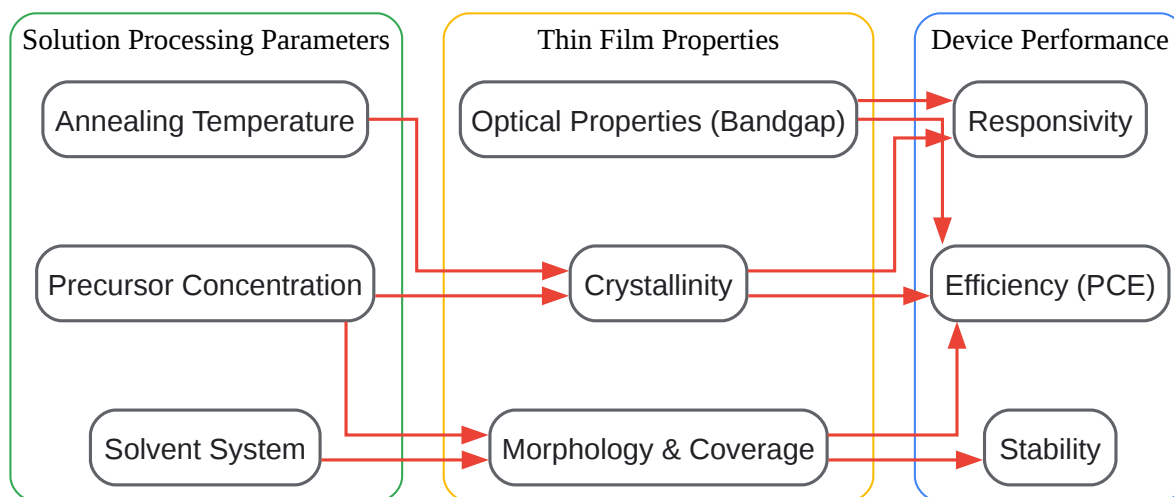
Caption: Workflow for  $\text{SbI}_3$  Photodetector Fabrication.



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Caption: Workflow for SbI<sub>3</sub>-based Solar Cell Fabrication.

## Logical Relationship Diagram



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Caption: Interplay of processing, properties, and performance.

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